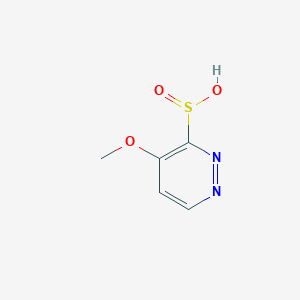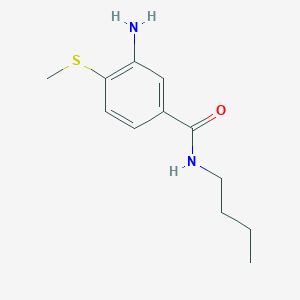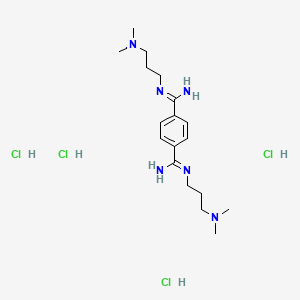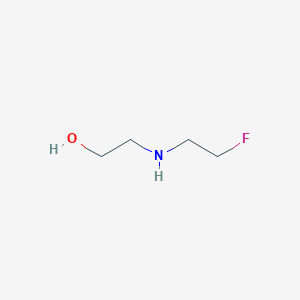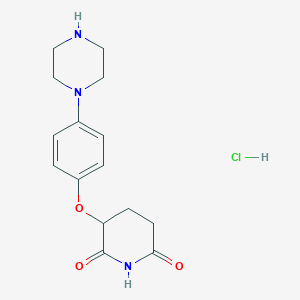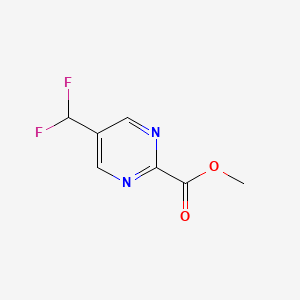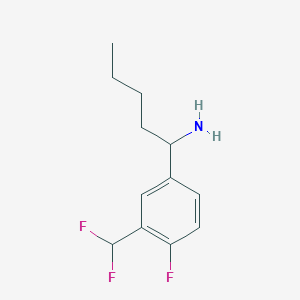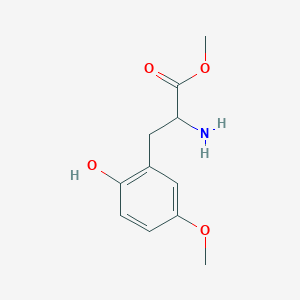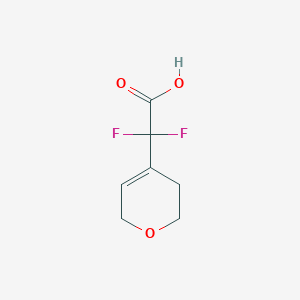
1-Bromonaphthalen-2-yl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromonaphthalen-2-yl acrylate is an organic compound with the molecular formula C13H9BrO2 and a molecular weight of 277.11 g/mol . It is a derivative of naphthalene, where a bromine atom is attached to the first position and an acrylate group is attached to the second position of the naphthalene ring. This compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
1-Bromonaphthalen-2-yl acrylate can be synthesized through several methods. One common synthetic route involves the esterification of 1-bromonaphthalene-2-ol with acryloyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. Industrial production methods may involve similar esterification reactions but on a larger scale with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Bromonaphthalen-2-yl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Polymerization: The acrylate group can undergo radical polymerization to form polymers with various applications.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common reagents used in these reactions include bases like pyridine, nucleophiles like amines, and radical initiators for polymerization. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Bromonaphthalen-2-yl acrylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-bromonaphthalen-2-yl acrylate depends on the specific application. In polymerization reactions, the acrylate group undergoes radical polymerization to form polymers. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism . The molecular targets and pathways involved vary depending on the specific reaction and application.
Comparaison Avec Des Composés Similaires
1-Bromonaphthalen-2-yl acrylate can be compared with other similar compounds such as:
1-Bromonaphthalene: Lacks the acrylate group and is used in different types of reactions.
2-Bromonaphthalen-1-yl acrylate: Has the bromine and acrylate groups attached at different positions on the naphthalene ring.
Naphthyl acrylates: Compounds with acrylate groups attached to the naphthalene ring but without the bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C13H9BrO2 |
|---|---|
Poids moléculaire |
277.11 g/mol |
Nom IUPAC |
(1-bromonaphthalen-2-yl) prop-2-enoate |
InChI |
InChI=1S/C13H9BrO2/c1-2-12(15)16-11-8-7-9-5-3-4-6-10(9)13(11)14/h2-8H,1H2 |
Clé InChI |
SVQPPIOSLPICPD-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-Oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B15225500.png)
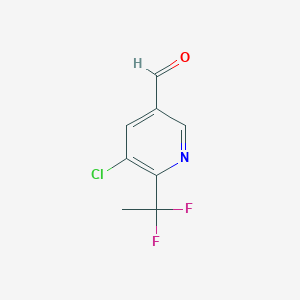
![Ethyl 6-oxohexahydrofuro[3,2-c]pyridine-3a(4H)-carboxylate](/img/structure/B15225515.png)
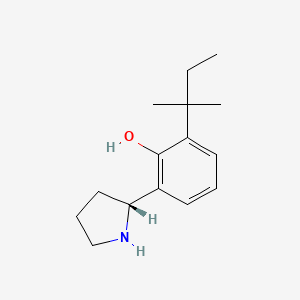
![[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B15225535.png)
